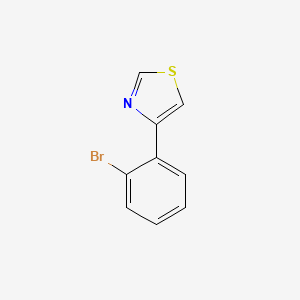

4-(2-Bromophenyl)-1,3-thiazole

Descripción

Contextualizing 1,3-Thiazole Chemistry in Modern Organic Synthesis

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science. rsc.orgresearchgate.net Thiazoles are found in a variety of natural products, including Vitamin B1 (thiamine), and are integral to the structure of numerous FDA-approved drugs. rsc.orgwikipedia.org Their prevalence stems from their ability to engage in various biological interactions and their synthetic versatility. jneonatalsurg.comglobalresearchonline.net

The thiazole (B1198619) nucleus serves as a versatile scaffold in drug design, contributing to a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netglobalresearchonline.net Its aromatic nature and the presence of heteroatoms allow for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. wikipedia.orgmdpi.com This adaptability makes the 1,3-thiazole framework a privileged structure in the development of new therapeutic agents. researchgate.net

Strategic Importance of Aryl Halides in Molecular Design and Reactivity

Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are fundamental building blocks in organic synthesis. frontiersin.org Their importance lies in their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. frontiersin.org These reactions are pivotal for the construction of complex molecular architectures from simpler precursors.

The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the reactivity of the aryl halide. frontiersin.org Aryl bromides, such as the 2-bromophenyl group in the titular compound, offer a good balance of reactivity and stability, making them highly valuable in synthetic strategies. wikipedia.org The bromine atom can be readily converted into other functional groups or used as a handle for forming new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space. frontiersin.orgwikipedia.org This strategic placement of a halogen allows for late-stage functionalization, a key tactic in modern drug discovery and materials science.

Current Research Trajectories Involving Brominated Thiazole Scaffolds

The combination of a thiazole ring and a bromine atom on an appended aryl group creates a powerful synthon for further chemical exploration. Research has shown that the introduction of a bromine atom can significantly enhance the biological activity of thiazole derivatives. jneonatalsurg.com For instance, brominated thiazoles have demonstrated potent antimicrobial and anticancer properties. researchgate.netjneonatalsurg.com

Current research is actively exploring the synthesis and application of these scaffolds. Studies have investigated the use of brominated thiazoles as intermediates in the synthesis of more complex molecules, including those with potential applications in materials science, such as liquid crystals. nih.gov The bromine atom often serves as a key reactive site for introducing further molecular diversity. nih.gov In medicinal chemistry, the electron-withdrawing nature of the bromine atom can influence the molecule's interaction with biological targets, leading to enhanced potency. researchgate.net

Interdisciplinary Significance of 4-(2-Bromophenyl)-1,3-thiazole in Advanced Chemical Sciences

The specific compound, this compound, stands at the intersection of several chemical disciplines. Its structure is of interest in medicinal chemistry, where it has been investigated as a potential antidiabetic agent through computational modeling studies. ajpsonline.com These studies explore how the molecule might interact with biological targets like human pancreatic alpha-amylase. ajpsonline.com

Furthermore, the "bromo-" and "phenyl-thiazole" components are recognized motifs in the design of inhibitors for various enzymes and receptors. For example, derivatives containing these fragments have been studied as potential inhibitors for targets relevant to neurodegenerative diseases. uc.pt The compound also serves as a valuable intermediate for creating more elaborate structures. For instance, the bromine atom can be displaced in cross-coupling reactions to generate a library of analogs for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery. nih.gov The synthesis of related compounds, such as 2-bromo-4-phenyl-1,3-thiazole, has been reported, highlighting the accessibility of this class of molecules for further research. researchgate.net

Propiedades

IUPAC Name |

4-(2-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMNKQKZWGAYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308746 | |

| Record name | Thiazole, 4-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-49-0 | |

| Record name | Thiazole, 4-(2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 2 Bromophenyl 1,3 Thiazole

De Novo Synthesis Strategies for the 1,3-Thiazole Core

De novo strategies focus on constructing the 1,3-thiazole ring from fundamental building blocks. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the formation of the thiazole nucleus, involving the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org For the specific synthesis of 4-(2-bromophenyl)-1,3-thiazole, the key precursors would be 2-bromo-1-(2-bromophenyl)ethanone (B57523) and thioformamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.comscribd.com

While the classic Hantzsch synthesis is robust, various modifications have been developed to improve yields, shorten reaction times, and employ greener conditions. nih.gov Catalysis is a common approach to optimize the reaction. For instance, copper silicate (B1173343) has been utilized as an efficient and reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromides and thiourea. nanobioletters.com Although this variant produces a 2-aminothiazole, the amino group can be subsequently removed or modified, offering a viable, high-yield route. Other catalytic systems reported for Hantzsch-type reactions include silica-supported tungstosilisic acid, which can be used under conventional heating or ultrasonic irradiation. nih.gov

Table 1: Selected Conditions for Hantzsch-Type Thiazole Synthesis

| α-Haloketone Substrate | Thioamide Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Phenacyl Bromide | Thiourea | Copper Silicate, Ethanol, Reflux | 4-Aryl-2-aminothiazole | Excellent | nanobioletters.com |

| 3-(Bromoacetyl)-4-hydroxy-pyran-2-one | Thiourea | SiW/SiO₂, Heat or Ultrasound | Substituted Thiazole | 79-90% | nih.gov |

| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |

| α-Haloketones | Thiourea | Solvent-free, Catalyst-free | 2-Aminothiazoles | Good | organic-chemistry.org |

Beyond the Hantzsch synthesis, several other annulation reactions provide access to the thiazole core. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide to produce 5-aminothiazoles. wikipedia.orgpharmaguideline.com Another approach utilizes the reaction of α-diazoketones with thioamides, often catalyzed by trifluoromethanesulfonic acid (TfOH), offering a metal-free route to 2,4-disubstituted thiazoles. organic-chemistry.org

Copper-catalyzed [3+1+1]-type condensations of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) have also been developed, providing good functional group tolerance under mild conditions. organic-chemistry.org These alternative methods can be advantageous when the requisite α-haloketone for a Hantzsch synthesis is unstable or difficult to prepare.

Introduction of the 2-Bromophenyl Moiety

The introduction of the 2-bromophenyl group can be achieved either by using a precursor that already contains this moiety or by attaching it to a pre-formed thiazole ring.

For the Hantzsch synthesis of this compound, the critical precursor is 2-bromo-1-(2-bromophenyl)ethanone. The synthesis of this α-bromoacetophenone derivative is a key step. Typically, this involves the α-bromination of the corresponding acetophenone, in this case, 2'-bromoacetophenone. researchgate.net

Several reagents and conditions have been developed for the α-bromination of acetophenones. researchgate.net A common and effective method involves the use of pyridine (B92270) hydrobromide perbromide in acetic acid. nih.gov This reagent is considered safer and easier to handle than liquid bromine. Another approach uses N-Bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide, in a suitable solvent such as acetic acid. google.com The selective synthesis of the mono-bromo derivative over the di-bromo product can be controlled by careful stoichiometry and reaction conditions. researchgate.net

Table 2: Common Reagents for α-Bromination of Acetophenones

| Brominating Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Pyridine hydrobromide perbromide | Acetic acid, 90 °C | Solid reagent, safer than Br₂ | nih.gov |

| N-Bromosuccinimide (NBS) | Acetic acid, benzoyl peroxide, reflux | High selectivity, ease of handling | google.com |

| Sodium Bromide / Potassium Persulfate | Ethyl acetate (B1210297) / Water | Green, uses NaBr as bromine source | researchgate.net |

| H₂O₂-HBr | Dioxane | Rapid reaction, high conversion | researchgate.net |

An alternative to the de novo ring synthesis is the direct C-H arylation of the thiazole core. This modern approach is highly atom-economical as it avoids the pre-functionalization of the thiazole ring. researchgate.net The reaction typically involves a palladium catalyst to couple thiazole directly with an aryl halide, such as 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene.

A significant challenge in the direct arylation of thiazole is controlling the regioselectivity. The C2, C4, and C5 positions of the thiazole ring have different reactivities. pharmaguideline.com Palladium-catalyzed systems have been developed where the regiochemical outcome can be controlled by the choice of ligand and base. nih.gov For instance, a Pd/PPh₃/NaOᵗBu system tends to favor C2-arylation, whereas a Pd catalyst with a ligand like bathophenanthroline (B157979) (Bphen) and K₃PO₄ as the base can direct the arylation to the C5 position. nih.gov Achieving selective C4-arylation, as required for this compound, is more challenging but can be pursued through strategic blocking of the more reactive C2 and C5 positions or through specific catalyst design.

Another arylation strategy involves traditional cross-coupling reactions, such as the Suzuki or Stille coupling. acs.org This would require the synthesis of a 4-halothiazole (e.g., 4-bromothiazole (B1332970) or 4-iodothiazole) and its subsequent palladium-catalyzed reaction with a 2-bromophenylboronic acid or a (2-bromophenyl)stannane derivative. This multi-step approach offers excellent regiocontrol at the expense of additional synthetic steps. acs.org

Catalytic Approaches to Thiazole Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of the thiazole ring and its subsequent functionalization. As discussed, both homogeneous and heterogeneous catalysts are employed to enhance the efficiency and sustainability of the Hantzsch synthesis. nih.govnanobioletters.com

In the context of C-C bond formation for introducing the 2-bromophenyl group, palladium catalysis is dominant. Ligand-free palladium acetate, Pd(OAc)₂, has been shown to be highly efficient for the direct arylation of thiazoles, even at very low catalyst loadings (0.001-0.1 mol%), which is both economically and environmentally attractive. researchgate.net The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can be optimized to control the regioselectivity and yield of the arylation. nih.govnih.gov For example, the use of water as a solvent has been reported to accelerate the direct arylation of thiazoles, leading to cleaner reactions and higher yields under mild conditions. manchester.ac.uk Copper-based catalysts have also been employed for the direct arylation of heterocycle C-H bonds with aryl iodides, using copper iodide (CuI) in combination with a base like lithium tert-butoxide. organic-chemistry.org

Table 3: Overview of Catalytic Systems in Thiazole Synthesis and Arylation

| Reaction Type | Catalyst System | Role of Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Copper Silicate | Lewis acid catalysis | Heterogeneous, reusable, efficient | nanobioletters.com |

| Hantzsch Synthesis | Silica Supported Tungstosilisic Acid | Solid acid catalysis | Reusable, applicable to ultrasound methods | nih.gov |

| Direct C-H Arylation | Pd(OAc)₂ (ligand-free) | C-H activation | Low catalyst loading, high efficiency | researchgate.net |

| Direct C-H Arylation | Pd Catalyst / PPh₃ or Bphen | C-H activation / Regiocontrol | Ligand and base control C2 vs. C5 selectivity | nih.gov |

| Direct C-H Arylation | Copper Iodide (CuI) | C-H activation | Alternative to palladium for certain substrates | organic-chemistry.org |

| Suzuki Coupling | Pd(Ph₃P)₄ | C-C bond formation | High regiocontrol, requires pre-functionalization | acs.org |

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of thiazole synthesis, palladium catalysts are often employed in cross-coupling reactions to introduce an aryl group onto a pre-existing thiazole ring. For instance, a common strategy would involve the Suzuki or Stille coupling of a 4-halothiazole or 4-thiazoleboronic acid derivative with a suitable 2-bromophenyl coupling partner.

However, for the direct cyclization to form the this compound core, a potential but unreported palladium-catalyzed pathway might involve the coupling of a thioamide with a vinyl or ethynyl (B1212043) halide bearing the 2-bromophenyl group. Such methods are known for other heterocyclic systems but remain speculative for this specific thiazole derivative. The lack of published data means that crucial parameters like catalyst choice (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligand selection, base, and solvent system are undetermined for this transformation.

Table 1: Hypothetical Palladium-Catalyzed Coupling Partners for Thiazole Synthesis

| Thiazole Precursor | Aryl Precursor | Coupling Type | Status |

|---|---|---|---|

| 4-Bromo-1,3-thiazole | (2-Bromophenyl)boronic acid | Suzuki Coupling | Not Reported for this specific product |

| Thiazole-4-boronic acid | 1-Bromo-2-iodobenzene | Suzuki Coupling | Not Reported for this specific product |

Copper-Mediated Synthetic Pathways

Copper-mediated reactions provide an alternative, often more cost-effective, approach for C-N and C-S bond formation, which are critical steps in thiazole synthesis. A well-established method for forming aryl-thiazoles is the condensation of an α-haloketone with a thioamide (the Hantzsch thiazole synthesis), which can sometimes be facilitated by copper catalysts. jsynthchem.comjsynthchem.com

A theoretical Hantzsch-type synthesis for this compound would involve the reaction of 2-bromo-1-(2-bromophenyl)ethan-1-one with thioformamide . While this is the most direct and classical approach, no literature exists that reports this specific reaction. Copper(I) or Copper(II) salts could potentially catalyze this cyclocondensation, possibly improving yields and reaction times. Another copper-catalyzed approach could be the direct arylation of the C4-position of a thiazole precursor, although this is less common than palladium-catalyzed methods. Without experimental data, the efficacy and conditions for such a pathway are unknown.

Table 2: Potential Reactants for Hantzsch Synthesis of this compound

| α-Haloketone | Thioamide Source | Potential Catalyst | Status |

|---|---|---|---|

| 2-Bromo-1-(2-bromophenyl)ethan-1-one | Thioformamide | None (Thermal) | Not Reported |

Regioselectivity, Stereoselectivity, and Chemoselectivity in Synthesis

The concepts of selectivity are central to chemical synthesis.

Regioselectivity would be a key consideration in a Hantzsch-type synthesis if an unsymmetrical thioamide were used, as it would determine whether the substituent appears at the 2-position or another position on the thiazole ring. In the reaction between 2-bromo-1-(2-bromophenyl)ethan-1-one and thioformamide, the regiochemistry is fixed, leading unequivocally to the 4-substituted product.

Stereoselectivity is not a factor in the synthesis of the final aromatic thiazole ring, as it is a planar molecule with no stereocenters.

Chemoselectivity would be important given the presence of two bromine atoms in a potential precursor like 2-bromo-1-(2-bromophenyl)ethan-1-one. The α-bromo ketone functionality is significantly more reactive towards nucleophilic substitution by the thioamide sulfur than the aromatic bromine atom, ensuring that the cyclization occurs without interfering with the 2-bromophenyl group.

While these principles can be predicted, their practical implications and the potential for side reactions in the synthesis of this compound have not been experimentally verified.

Process Intensification and Green Chemistry Principles in Synthesis

The application of green chemistry and process intensification aims to make chemical synthesis more sustainable, efficient, and safer. bepls.com For thiazole synthesis in general, several green approaches have been developed. These include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improve yields for reactions like the Hantzsch synthesis. figshare.com

Ultrasound Irradiation: Sonochemistry is another energy-efficient method used to accelerate reactions and improve product purity. tandfonline.com

Green Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key principle. bepls.comnih.gov

Catalyst-Free or Reusable Catalysts: Designing reactions that proceed without a catalyst or that use a recyclable heterogeneous catalyst minimizes waste and cost. nih.govnih.gov

One-Pot, Multi-Component Reactions: Combining several synthetic steps into a single operation reduces waste, time, and energy consumption. nih.gov

While these strategies are widely applied to the synthesis of various thiazole derivatives, their specific application to produce this compound has not been investigated or reported. The development of a green synthetic route would first require the establishment of a reliable conventional synthesis.

Advanced Structural Characterization and Conformational Analysis of 4 2 Bromophenyl 1,3 Thiazole

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental tools for determining the intricate structural details of organic molecules. Each method provides unique insights into the molecular framework, from atom connectivity to the identification of functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 4-(2-Bromophenyl)-1,3-thiazole, distinct signals would be expected for the protons on the thiazole (B1198619) and bromophenyl rings. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the protons on the thiazole ring would likely appear as singlets or doublets in specific regions of the spectrum, while the protons on the bromophenyl group would exhibit a more complex splitting pattern due to their proximity and coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts would help in assigning the carbons of the thiazole ring and the bromophenyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H2 | Data not available | Data not available |

| Thiazole-H5 | Data not available | Data not available |

| Bromophenyl-H | Data not available | Data not available |

| Thiazole-C2 | Data not available | |

| Thiazole-C4 | Data not available | |

| Thiazole-C5 | Data not available | |

| Bromophenyl-C | Data not available |

Note: This table is a template for expected data. No experimental or reliably predicted data for this compound is currently available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₆BrNS), HRMS would confirm this chemical formula with high accuracy. Furthermore, by analyzing the fragmentation pattern, one can deduce the connectivity of the atoms within the molecule.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M]+ | Data not available | Data not available |

| [M+H]+ | Data not available | Data not available |

Note: This table is a template for expected data. No experimental HRMS data for this compound is currently available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds. For this compound, characteristic vibrational bands would be expected for the C-H, C=C, and C-N bonds of the aromatic and thiazole rings, as well as the C-Br and C-S bonds.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | Data not available | Data not available |

| Thiazole C=N stretch | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

| C-S stretch | Data not available | Data not available |

Note: This table is a template for expected data. No experimental IR or Raman data for this compound is currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in the thiazole and bromophenyl rings would lead to characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorption (λmax) can offer insights into the extent of conjugation and the electronic nature of the chromophore.

Table 4: Expected UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Data not available | Data not available | Data not available |

Note: This table is a template for expected data. No experimental UV-Vis data for this compound is currently available in the public domain.

Solid-State Structural Determination via X-ray Diffraction

While spectroscopic methods provide valuable information about molecular structure, X-ray diffraction techniques offer a definitive three-dimensional picture of a molecule in the solid state.

Single-Crystal X-ray Crystallography for Absolute Configuration and Molecular Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsion angles, which together define the absolute configuration and conformation of the molecule. For this compound, this analysis would reveal the dihedral angle between the thiazole and bromophenyl rings, which is a key conformational feature.

Table 5: Expected Single-Crystal X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Dihedral Angle (°) | Data not available |

Note: This table is a template for expected data. No experimental single-crystal X-ray crystallography data for this compound is currently available in the public domain.

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystalline solid is governed by a variety of non-covalent interactions, which collectively determine the crystal packing. For this compound, several types of supramolecular interactions are anticipated to play a crucial role in its solid-state architecture. These interactions are inferred from studies on isomeric and analogous compounds, such as 2-Bromo-4-phenyl-1,3-thiazole. researchgate.net

Key intermolecular forces expected to influence the crystal packing include:

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen or sulfur of the thiazole ring of a neighboring molecule. In the crystal structure of the isomer 2-Bromo-4-phenyl-1,3-thiazole, short intermolecular S···Br contacts of 3.5402 (6) Å have been observed, indicating a significant interaction that helps stabilize the crystal lattice. researchgate.net

π–π Stacking: The aromatic nature of both the phenyl and thiazole rings allows for π–π stacking interactions. These interactions, where the electron clouds of the rings overlap, are a common feature in the crystal packing of aromatic compounds. In 2-Bromo-4-phenyl-1,3-thiazole, molecules related by a center of symmetry are held together by such interactions, with a centroid-centroid distance of 3.815 (2) Å between the five- and six-membered rings. researchgate.net

The interplay of these interactions would likely lead to a densely packed crystal structure, with specific motifs such as herringbone or slipped-stack arrangements, which are common in thiazole derivatives. researchgate.net The presence of the bulky bromine atom at the ortho position of the phenyl ring could introduce steric hindrance that influences the preferred packing motifs, potentially leading to a more twisted conformation between the two rings.

Conformational Dynamics and Isomerism Studies

Computational studies on related phenylthiazole systems suggest that a planar conformation is generally not the most stable due to steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the thiazole ring. consensus.appmdpi.com For this compound, the presence of a bromine atom at the ortho position would introduce even greater steric strain, making a coplanar arrangement highly unfavorable.

Therefore, the molecule is expected to adopt a non-planar or twisted conformation in its ground state. The degree of this twist is a balance between steric repulsion and the electronic effects that favor conjugation (and thus planarity). In the case of the isomer 2-Bromo-4-phenyl-1,3-thiazole, the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at an angle of 7.45 (10)°. researchgate.net A similar, if not larger, dihedral angle would be expected for the 2-bromophenyl isomer due to the ortho-substitution.

The rotational barrier around the C-C bond connecting the two rings determines the conformational dynamics. At room temperature, it is likely that there is relatively free rotation, leading to a dynamic equilibrium of conformers. However, at lower temperatures or in the solid state, the molecule would be locked into its minimum energy conformation.

Isomerism in derivatives of this compound can be a significant factor. For instance, the introduction of different substituents on the thiazole or phenyl rings could lead to constitutional isomers. Furthermore, if the rotation around the phenyl-thiazole bond were to be sufficiently hindered, for example by the introduction of bulky groups at the other ortho position of the phenyl ring and on the thiazole ring, atropisomerism could occur, leading to the existence of stable, non-interconvertible enantiomers.

Chiroptical Studies (if applicable to derivatives or synthetic pathways)

Chiroptical studies, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are relevant for molecules that are chiral. The parent molecule, this compound, is itself achiral. However, chirality can be introduced in its derivatives or during its synthesis.

As mentioned in the previous section, the introduction of bulky substituents could lead to atropisomerism, rendering the molecule chiral. In such cases, chiroptical techniques would be invaluable for:

Determining the absolute configuration of the enantiomers.

Studying the kinetics of racemization by monitoring the change in the CD signal over time.

Investigating the excited-state properties of the chiral molecules through CPL.

While no specific chiroptical studies on derivatives of this compound are currently available, research on other chiral heterocyclic compounds, such as helicenes incorporating thiadiazole units, demonstrates the utility of these techniques in characterizing the relationship between structure and optical activity. mdpi.com The dissymmetry factors obtained from CPL, for instance, can provide detailed information about the geometry of the molecule in its excited state.

In a synthetic context, if a chiral catalyst or reagent were used to synthesize a derivative of this compound, chiroptical methods would be essential to determine the enantiomeric excess and to elucidate the mechanism of the stereoselective reaction.

The following table provides a summary of the key structural parameters discussed, drawing comparisons from a closely related isomer where direct data for the title compound is unavailable.

| Parameter | 2-Bromo-4-phenyl-1,3-thiazole researchgate.net | This compound (Predicted) |

| Intermolecular Interactions | ||

| S···Br contact | 3.5402 (6) Å | Likely to be present |

| π–π stacking (centroid-centroid) | 3.815 (2) Å | Likely to be present |

| Conformational Parameter | ||

| Dihedral angle (Phenyl-Thiazole) | 7.45 (10)° | Expected to be non-planar, likely with a significant twist |

Mechanistic Investigations and Reactivity Pathways of 4 2 Bromophenyl 1,3 Thiazole

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Chemistry

The carbon-bromine bond on the phenyl ring is the primary site for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing pathways to a wide array of more complex molecular architectures.

Palladium-catalyzed reactions are fundamental for elaborating the structure of 4-(2-bromophenyl)-1,3-thiazole. The aryl bromide serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a robust method for forming a new C-C bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.commdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially coordinating heterocyclic substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | --- | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd(dppf)Cl₂ | --- | Na₂CO₃ | DME/H₂O | 80 | Good to High |

Note: This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and may require optimization for the specific substrate this compound.

The Heck reaction provides a method for C-C bond formation by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the arylated alkene product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. nih.gov Phosphine-free catalyst systems have also been developed, offering a more environmentally benign alternative. nih.gov

The Sonogashira coupling is a powerful tool for creating a bond between an sp²-hybridized carbon (from the aryl bromide) and an sp-hybridized carbon (from a terminal alkyne). nih.gov The classical reaction is co-catalyzed by palladium and copper salts. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex formed after oxidative addition. Reductive elimination then affords the aryl-alkyne product. rsc.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling. nih.govucsb.edu

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Notes |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | Room Temp. to 80°C | Classical conditions |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane | Room Temp. to 100°C | Copper-free |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Copper-free, mild conditions nih.gov |

Note: This table presents general conditions for Sonogashira reactions of aryl bromides. Optimization for the specific substrate may be necessary.

The aryl bromide moiety is also amenable to the formation of carbon-heteroatom bonds, which are prevalent in pharmaceuticals and materials science.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods. The catalytic cycle is similar to C-C coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation by a base, and reductive elimination to furnish the aryl amine. libretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the broad applicability of this reaction, enabling the coupling of a wide range of amines and aryl bromides, including those on heterocyclic systems. researchgate.netorganic-chemistry.org

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |

| Pd₂(dba)₃ | DPPF, DavePhos | Cs₂CO₃, K₂CO₃ | Toluene, THF | 80-110 |

| Pre-formed Pd-Ligand Complex | --- | LiHMDS, K₂CO₃ | Dioxane, t-BuOH | 70-100 |

Note: This table provides representative conditions that are widely used for the Buchwald-Hartwig amination and serve as a starting point for specific applications.

For C-O bond formation, the Ullmann condensation (or Ullmann-type reaction) is a classical method involving a copper-promoted reaction between an aryl halide and an alcohol or phenol. wikipedia.org Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures (often >200 °C) in polar solvents. wikipedia.orgorganic-chemistry.org Modern protocols have improved upon these harsh conditions through the use of soluble copper catalysts in combination with ligands such as diamines or phenanthrolines, allowing the reactions to proceed at lower temperatures. nih.govnih.gov While palladium-catalyzed methods for etherification exist (Buchwald-Hartwig O-arylation), the copper-catalyzed Ullmann reaction remains a relevant alternative. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org

This reaction pathway is generally feasible only when the aromatic ring is strongly activated by the presence of potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the thiazole (B1198619) ring acts as a mild electron-withdrawing group. However, its activating effect is generally insufficient to enable SNAr on the bromophenyl ring under standard conditions. Therefore, direct displacement of the bromide by a nucleophile via an SNAr mechanism is considered mechanistically unfavorable for this compound without further activation of the aromatic system. nih.gov

Reactivity of the Thiazole Heterocycle

The 1,3-thiazole ring possesses its own distinct chemical reactivity, which is influenced by the presence of both an electron-rich sulfur atom and a pyridine-like nitrogen atom. This makes the ring generally electron-deficient.

The thiazole ring is considered an electron-deficient heterocycle, making it generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) or more electron-rich heterocycles like thiophene (B33073). slideshare.net When substitution does occur, the regioselectivity is governed by the electronic properties of the ring atoms. The order of reactivity for electrophilic attack is typically C5 > C4 > C2. pharmaguideline.com

In this compound, the most reactive C5 position is already substituted. The C4 position is also blocked. Therefore, any potential electrophilic substitution would be directed to the C2 position, which is the most electron-deficient and least reactive carbon in the ring. pharmaguideline.com Consequently, forcing conditions, such as vigorous nitration or sulfonation, would be required to achieve substitution at the C2 position, and such reactions are often low-yielding.

Due to the electron-deficient nature of the thiazole ring, it is susceptible to attack by strong nucleophiles. The most acidic proton on the thiazole ring is at the C2 position. pharmaguideline.com This proton can be readily removed by a strong organometallic base, such as n-butyllithium, to generate a C2-lithiated thiazole species. This nucleophilic intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), providing a powerful method for functionalization at the C2 position. slideshare.net

The thiazole ring can also be activated towards nucleophilic attack by N-alkylation to form a thiazolium salt. The resulting positive charge on the nitrogen atom significantly increases the acidity of the C2 proton and makes the ring more susceptible to nucleophilic addition and, in some cases, ring-opening reactions. pharmaguideline.comnih.gov

While the thiazole ring is relatively stable, it can undergo ring transformations under specific conditions. For example, high-temperature Diels-Alder reactions with alkynes can lead to a cycloaddition product that subsequently extrudes sulfur to form a pyridine (B92270) ring. wikipedia.org Nucleophile-induced ring contraction has also been observed in more complex, related systems like benzothiazines, leading to the formation of benzothiazoles. beilstein-journals.org However, for a simple substituted thiazole like this compound, such transformations typically require harsh conditions or specific activating groups not present in the parent molecule.

Metalation and Lithiation Strategies at the Thiazole C-2 Position

There is currently no specific literature detailing the metalation or lithiation of this compound at the C-2 position.

In broader studies on thiazole derivatives, the C-2 proton is known to be acidic and can be removed by strong organolithium bases. pharmaguideline.commdpi.com However, the regioselectivity of this reaction is highly dependent on the substituents present on the thiazole ring and the specific base used. For instance, studies on the related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, have shown that lithiation with lithium diisopropylamide (LDA) occurs at the C-5 position. growingscience.comresearchgate.net In contrast, using t-butyllithium (t-BuLi) on the same molecule resulted in simultaneous lithiation at both the C-2 and C-5 positions, involving a Br/Li exchange. growingscience.comresearchgate.net Without direct experimental evidence for this compound, the outcome of such a reaction remains speculative.

Photochemical and Electrochemical Reactivity

Specific research on the photochemical and electrochemical reactivity of this compound has not been reported. While thiazole-containing compounds are known to participate in various photochemical reactions, no studies have been published that characterize the behavior of this specific isomer upon irradiation or under electrochemical conditions. mdpi.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

No kinetic or thermodynamic data for reactions involving this compound could be retrieved from the available literature. Such studies, which are crucial for understanding reaction rates, mechanisms, and equilibria, have not been conducted for this particular compound.

Stereoelectronic Effects on Reactivity and Selectivity

A detailed analysis of the stereoelectronic effects governing the reactivity and selectivity of this compound is not available in current scientific publications. The interplay between the electronic properties of the 2-bromophenyl group and the thiazole ring, and how this influences the stereochemical outcomes of reactions, has not been a subject of dedicated research.

Computational and Theoretical Studies on 4 2 Bromophenyl 1,3 Thiazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. wikipedia.org For 4-(2-Bromophenyl)-1,3-thiazole, DFT calculations unlock a detailed understanding of its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiazole (B1198619) ring and the bromine atom, while the LUMO would likely be localized on the phenyl and thiazole rings. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity |

| Electronegativity (χ) | 3.85 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | Quantifies the electrophilic character of a molecule |

Charge Distribution and Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions. wolfram.com

In this compound, the MEP surface would likely show a negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, making them potential sites for protonation and coordination with electrophiles. A region of positive potential (blue), known as a σ-hole, is anticipated on the bromine atom along the C-Br bond axis, indicating its potential to act as a halogen bond donor. nih.gov The hydrogen atoms of the phenyl ring would also exhibit positive potential.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. nih.govacs.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. rsc.org These predictions are invaluable for assigning experimental spectra and confirming the molecular structure. The gauge-independent atomic orbital (GIAO) method is commonly employed for this purpose. acs.org

| 1H NMR | 13C NMR | ||

|---|---|---|---|

| Atom Position | Predicted δ (ppm) | Atom Position | Predicted δ (ppm) |

| Thiazole-H2 | ~9.0 | Thiazole-C2 | ~155 |

| Thiazole-H5 | ~7.8 | Thiazole-C4 | ~140 |

| Phenyl-H | 7.2 - 7.7 | Thiazole-C5 | ~115 |

| Phenyl-C(Br) | ~122 | ||

| Phenyl-C(Thiazole) | ~135 | ||

| Phenyl-C | 127 - 132 |

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies, which helps in identifying the characteristic functional groups present. protheragen.ai For this compound, key predicted vibrations would include C-H stretching of the aromatic rings, C=N and C=C stretching of the thiazole ring, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov This analysis provides information about the electronic transitions between molecular orbitals. The predicted maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap.

Conformational Landscape and Energy Minima Exploration

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key conformational feature is the dihedral angle between the planes of the phenyl and thiazole rings. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. q-chem.comscispace.com This process helps to identify the most stable conformer (energy minimum) and the rotational energy barriers between different conformations. It is likely that the most stable conformation is non-planar to minimize steric hindrance between the hydrogen atom at the 5-position of the thiazole ring and the bromine atom on the phenyl ring.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms. fiveable.me By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. wikipedia.org The transition state represents the highest energy point along the reaction coordinate and is key to determining the reaction's activation energy and rate. acs.org

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could be used to locate the transition state structure and compute the activation energy barrier. This information would provide valuable insights into the feasibility and kinetics of the reaction.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions (NCIs) are crucial in determining the supramolecular structure and properties of molecules in the condensed phase. acs.org The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. wikipedia.orgjussieu.fr

For this compound, NCI analysis could reveal several important interactions. In a crystal lattice or in solution, intermolecular hydrogen bonds of the C-H···N or C-H···S type might be present. Furthermore, the bromine atom can participate in halogen bonding, where the electropositive σ-hole on the bromine interacts with a Lewis base, such as the nitrogen or sulfur atom of another molecule. nih.govnih.gov These interactions play a significant role in the packing of molecules in the solid state and can influence the molecule's physical properties.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior of this compound

Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational approach to predict the physicochemical and biological properties of chemical compounds based on their molecular structure. These models are built on the principle that the structure of a molecule dictates its properties and activities. By establishing a mathematical correlation between molecular descriptors and a specific property, QSPR models can forecast the behavior of new or untested compounds, such as this compound, thereby accelerating research and reducing the need for extensive experimental work.

The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is compiled. Molecular descriptors, which are numerical representations of a molecule's structure, are then calculated for each compound in the dataset. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. Finally, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to create a model that links the descriptors to the property of interest. The predictive power of the resulting model is then rigorously validated.

For a molecule like this compound, a variety of molecular descriptors would be relevant for building a predictive QSPR model. These would capture the essential structural features, including the presence of the thiazole ring, the bromophenyl group, and their connectivity.

Key Molecular Descriptors for this compound:

| Descriptor Category | Examples | Relevance to this compound |

| Constitutional | Molecular weight, count of atoms (C, H, N, S, Br), number of rings | Describes the basic composition and size of the molecule. |

| Topological | Connectivity indices (e.g., Zagreb index, Randić index), shape indices | Quantifies the atomic connectivity and branching, reflecting the overall molecular shape. |

| Geometrical | 3D-MoRSE descriptors, WHIM descriptors | Encodes information about the three-dimensional arrangement of atoms. |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, electrostatic potential | Provides insights into the electronic properties, reactivity, and intermolecular interactions. The presence of the bromine atom significantly influences these properties. ump.edu.pl |

The predictive capabilities of QSPR models can be applied to a wide range of properties for this compound. For instance, lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug discovery as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net QSPR models have been successfully used to predict the logP of various heterocyclic compounds, including thiazole derivatives. researchgate.netresearchgate.net

Furthermore, QSPR can be utilized to predict various biological activities. Studies on other substituted thiazoles have demonstrated the utility of QSPR in predicting their antimicrobial and anticancer activities. mdpi.com For this compound, a QSPR model could potentially predict its efficacy against different microbial strains or cancer cell lines by correlating its structural features with observed biological data from analogous compounds.

Hypothetical QSPR Model for Predicting a Property of Thiazole Derivatives:

To illustrate the application of QSPR, consider a hypothetical model for predicting a specific physicochemical property (e.g., aqueous solubility) of a series of substituted thiazole derivatives, including this compound.

The general form of a multiple linear regression QSPR equation would be:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Property is the predicted value (e.g., logS for solubility).

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

D₁, D₂, ..., Dₙ are the values of the selected molecular descriptors.

Example Data Table for a Hypothetical QSPR Study:

| Compound | Experimental Property Value | Predicted Property Value | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) | Descriptor 3 (e.g., Dipole Moment) |

| Thiazole Derivative 1 | 2.5 | 2.4 | 150.2 | 1.8 | 2.1 |

| Thiazole Derivative 2 | 3.1 | 3.0 | 185.7 | 2.5 | 3.5 |

| This compound | Unknown | 3.8 | 254.1 | 3.2 | 4.2 |

| Thiazole Derivative 4 | 4.2 | 4.1 | 220.5 | 2.9 | 3.9 |

| Thiazole Derivative 5 | 1.9 | 2.0 | 165.3 | 1.5 | 1.8 |

In this hypothetical scenario, the QSPR model, having been trained on a dataset of known thiazole derivatives, could predict the property value for this compound based on its calculated molecular descriptors. The accuracy and reliability of such a prediction would depend on the quality and diversity of the training data and the statistical validity of the model.

Functionalization and Derivatization Strategies for 4 2 Bromophenyl 1,3 Thiazole

Modular Synthesis of Diversified Thiazole (B1198619) Derivatives

The modular synthesis of diversified thiazole derivatives from 4-(2-bromophenyl)-1,3-thiazole allows for the systematic introduction of various functionalities. This approach is fundamental in medicinal chemistry and materials science for establishing structure-activity relationships (SAR) and fine-tuning molecular properties.

The bromine atom on the phenyl ring serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-catalyzed reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for introducing various aryl, heteroaryl, or alkyl groups. While specific examples for this compound are not extensively documented, the general applicability of the Suzuki-Miyaura coupling to aryl bromides is well-established. For instance, the coupling of various aryl halides with arylboronic acids is a common strategy in the synthesis of complex organic molecules. hpu2.edu.vnnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is a crucial transformation for the synthesis of anilines and their derivatives, which are important pharmacophores. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of aryl halides with amines.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be further functionalized.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of stilbene-like derivatives. This reaction is catalyzed by palladium complexes and is a valuable tool for creating conjugated systems.

Table 1: Potential Cross-Coupling Reactions for Direct Functionalization of the Bromine Atom

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig | R¹R²NH | C-N | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) |

| Sonogashira | R-C≡CH | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

| Heck | Alkene | C-C (alkenyl) | Pd catalyst, Base (e.g., Et₃N) |

Beyond the functionalization of the bromine atom, the phenyl ring itself can be further substituted. Regioselective methods are crucial to control the position of the new functional groups.

Directed Ortho-Metalation (DoM): While the thiazole ring itself is not a strong directing group for ortho-metalation on the attached phenyl ring, the presence of other directing groups introduced onto the phenyl ring could enable regioselective functionalization. For instance, if a methoxy (B1213986) or amide group were present on the phenyl ring, it could direct lithiation to the ortho position, allowing for the introduction of various electrophiles.

C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. While challenging, regioselective C-H functionalization of the phenyl ring of this compound could potentially be achieved using appropriate directing groups and catalytic systems. This would allow for the introduction of aryl, alkyl, or other functional groups at specific positions, bypassing the need for pre-functionalized starting materials. mdpi.comrsc.org

Scaffold Decoration at the Thiazole C-2 and C-5 Positions

The thiazole ring offers two primary sites for further functionalization: the C-2 and C-5 positions. The reactivity of these positions can be exploited to introduce a variety of substituents, further diversifying the molecular scaffold.

Functionalization at the C-2 Position: The C-2 position of the thiazole ring is relatively acidic and can be deprotonated with a strong base, such as n-butyllithium, to form a nucleophilic organolithium species. This intermediate can then react with various electrophiles to introduce substituents at the C-2 position. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, while reaction with alkyl halides would introduce alkyl groups.

Functionalization at the C-5 Position: The C-5 position can also be functionalized, often through electrophilic substitution reactions if the ring is sufficiently activated. Alternatively, metalation at the C-5 position can be achieved, particularly if the C-2 position is blocked. For instance, lithiation of 2-bromo-4-substituted thiazoles has been shown to occur at the C-5 position. nih.govuni.lu This lithiated intermediate can then be trapped with various electrophiles. Bromination at the C-5 position of a 4-phenylthiazole (B157171) derivative has also been reported, providing a handle for further cross-coupling reactions. nih.gov

Table 2: Potential Strategies for Thiazole Ring Functionalization

| Position | Method | Reagents (Typical) | Introduced Functionality |

|---|

Oligomerization and Polymerization of Thiazole Units

The this compound scaffold can serve as a monomer for the synthesis of oligomers and polymers with interesting electronic and photophysical properties. The presence of the bromine atom and the potential to introduce other polymerizable groups allows for various polymerization strategies. For example, poly(thiazole)s are a class of conducting polymers with potential applications in organic electronics. The synthesis of oligomeric thiadiazines has been reported through C-N coupling reactions, suggesting that similar strategies could be applied to thiazole-based monomers. researchgate.net

Synthesis of Chiral Analogs and Stereochemical Control

The introduction of chirality into the this compound scaffold can lead to compounds with specific biological activities or applications in asymmetric catalysis.

Asymmetric Synthesis: Chiral analogs can be synthesized by employing chiral building blocks or by using stereoselective reactions. For instance, the Hantzsch thiazole synthesis can be adapted to use chiral α-haloketones or thioamides to induce stereocenters.

Stereochemical Control: For derivatives with existing stereocenters, controlling the stereochemistry of subsequent reactions is crucial. This can be achieved through the use of chiral catalysts or auxiliaries. The stereoselective synthesis of thiazole derivatives has been reported, demonstrating the feasibility of controlling the spatial arrangement of substituents. nih.govresearchgate.net

Development of Focused Libraries for Chemical Space Exploration

The modular nature of the synthetic routes to functionalized this compound derivatives makes this scaffold highly suitable for the development of focused chemical libraries. By systematically varying the substituents at the different positions of the molecule, a large number of analogs can be generated and screened for desired properties. This combinatorial approach is widely used in drug discovery and materials science to accelerate the identification of lead compounds. The 4-phenyl-1,3-thiazole-2-amine scaffold has been identified as a good starting point for the development of new antileishmanial agents, highlighting the potential of this class of compounds in medicinal chemistry. nih.govresearchgate.net

Applications of 4 2 Bromophenyl 1,3 Thiazole in Advanced Materials and Chemical Synthesis

Utility as Ligands in Organometallic Catalysis

While direct catalytic applications of 4-(2-Bromophenyl)-1,3-thiazole are not extensively documented, the broader class of phenylthiazole derivatives has demonstrated considerable potential as ligands in organometallic chemistry. The structural motifs present in the target compound are highly relevant to the design of effective metal complexes.

Phenylthiazole scaffolds are recognized for their ability to form stable complexes with transition metals, particularly palladium, which are active catalysts for cross-coupling reactions. The thiazole (B1198619) ring can coordinate to a metal center through its nitrogen atom, and in some cases, the sulfur atom. Research on related phenylthiazole compounds has shown they can act as effective ligands in Suzuki-Miyaura reactions. researchgate.net

For instance, palladium(II) catalysts bearing 2-methyl-4-phenyl-1,3-thiazole ligands have been synthesized and characterized. In these complexes, the ligand attaches to the palladium center through the nitrogen atom of the thiazole ring and the ortho-carbon of the phenyl ring, forming a cyclometalated structure. researchgate.net This mode of coordination stabilizes the metal center and promotes catalytic activity.

The this compound structure is an ideal precursor for creating such ligands. The bromine atom can be substituted via organometallic reactions to introduce phosphine (B1218219) or other donor groups, leading to the formation of bidentate or pincer-type ligands. These multidentate ligands are highly sought after for their ability to form robust and highly active catalysts for a variety of cross-coupling processes. The synthesis of related metal complexes with derivatives like 2-amino-4-(p-bromophenyl)thiazole has been reported, forming complexes with metals such as Mn(II), Ni(II), Co(II), and Cu(II). asianpubs.org

Table 1: Examples of Metal Complexes with Related Phenylthiazole Ligands

| Ligand | Metal Center | Application/Finding |

|---|---|---|

| 2-Methyl-4-phenyl-1,3-thiazole | Palladium(II) | Forms a dimeric complex; acts as a catalyst in Suzuki-Miyaura aryl cross-coupling reactions. researchgate.net |

| 2-Amino-4-(p-bromophenyl)thiazole | Mn(II), Ni(II), Co(II), Cu(II), Zn(II), Fe(III) | Synthesis and characterization of metal complexes with a 1:2 or 1:3 metal-to-ligand ratio. asianpubs.org |

This table presents data for structurally related compounds to illustrate the potential of the phenylthiazole scaffold.

The application of chiral derivatives of this compound in asymmetric catalysis is not a prominent area of research based on available literature. The development of chiral ligands often requires the introduction of stereogenic centers, for example, on a substituent attached to the thiazole or phenyl ring. While the thiazole framework is a component of some complex chiral ligands, specific examples derived directly from this compound for asymmetric transformations are not widely reported.

Building Blocks for Functional Organic Materials

The electronic properties of the thiazole ring, combined with the synthetic handle provided by the bromo-substituent, make this compound a valuable building block for π-conjugated systems used in organic electronics and photonics.

Thiazole-containing compounds are intrinsically fluorescent and are integral components of many organic fluorophores. mdpi.com The thiazole ring is found in natural bioluminescent molecules like luciferin (B1168401) and is used in the fabrication of organic light-emitting diodes (OLEDs). mdpi.com The fusion of a phenyl ring to the thiazole core in 4-phenylthiazole (B157171) derivatives creates an extended π-conjugated system that often results in desirable photophysical properties.

The this compound molecule can be synthetically modified to create advanced fluorescent materials. The bromine atom is a key site for introducing other aromatic or heteroaromatic groups via palladium-catalyzed cross-coupling reactions. This strategy allows for the precise tuning of the electronic structure, thereby controlling the absorption and emission wavelengths of the final molecule. For example, coupling with electron-donating or electron-accepting moieties can shift the fluorescence from the blue to the red region of the spectrum. rsc.org Studies on related thiazolo[5,4-d]thiazole (B1587360) systems, which feature a fused thiazole core, show that molecular packing in the solid state dramatically influences fluorescent properties, enabling applications in color-tuning and white-light emission. rsc.org

Thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) bond. This property makes it a common building block in organic semiconductors, particularly for n-type or ambipolar materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netsemanticscholar.org

The this compound unit is a versatile precursor for synthesizing these advanced materials. The bromine atom serves as a reactive site for polymerization or for building larger, well-defined conjugated molecules through reactions like the Suzuki or Stille cross-coupling. researchgate.netoulu.fi By linking thiazole units with various electron-donating aromatic systems (like thiophene (B33073) or fluorene), chemists can create donor-acceptor (D-A) type polymers and small molecules. This D-A architecture is fundamental to achieving high charge carrier mobilities and efficient charge separation in organic electronic devices.

Table 2: Performance of Representative Thiazole-Based Organic Semiconductors

| Material Type | Key Structural Unit | Application | Performance Metric |

|---|---|---|---|

| Polymer Semiconductor | Thiazolothiazole | OFET | Hole mobility up to 0.6 cm²/Vs |

| Small Molecule | Benzobisthiazole | OFET | Electron mobility up to 1.1 cm²/Vs |

This table provides examples from the broader class of thiazole-based semiconductors to illustrate the utility of the thiazole core in such applications.

Supramolecular Assembly and Self-Organizing Systems

The molecular structure of this compound contains several features that can direct its assembly into ordered supramolecular structures. These non-covalent interactions are crucial for controlling the packing of molecules in the solid state, which in turn dictates their material properties.

The planar aromatic systems of the thiazole and phenyl rings can induce self-assembly through π-π stacking interactions. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction with Lewis bases (such as the nitrogen or sulfur atoms of a neighboring molecule). Crystal structure analysis of a related isomer, 2-bromo-4-phenyl-1,3-thiazole, has revealed the presence of short intermolecular S···Br contacts, indicative of such non-covalent interactions that guide the crystal packing. researchgate.net

Additionally, the nitrogen and sulfur heteroatoms in the thiazole ring can act as coordination sites for metal ions. This allows this compound to be used as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com By designing the organic linker and selecting the appropriate metal ion, it is possible to create porous, crystalline materials with applications in gas storage, separation, and catalysis. The potential for self-assembly through multiple non-covalent interaction types makes this compound a promising candidate for crystal engineering and the bottom-up fabrication of functional nanostructures.

Reagents in Complex Natural Product Synthesis

No research findings are currently available that detail the use of this compound as a reagent in the synthesis of complex natural products.

Role in Advanced Analytical Methodologies

There is no information available in the scientific literature regarding the role of this compound in advanced analytical methodologies.

Future Perspectives and Emerging Directions in 4 2 Bromophenyl 1,3 Thiazole Research

Integration with Flow Chemistry and High-Throughput Experimentation

The synthesis of 4-(2-bromophenyl)-1,3-thiazole and its derivatives is increasingly benefiting from the adoption of flow chemistry and high-throughput experimentation (HTE). Continuous-flow processing, in particular, offers a safer, more efficient, and scalable alternative to traditional batch synthesis. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For instance, the multistep continuous flow synthesis of other complex thiazole (B1198619) derivatives has been shown to generate products in reaction times of less than 15 minutes and in high yields without the need for isolating intermediates. nih.gov

The coupling of flow chemistry with automated high-throughput screening platforms can dramatically accelerate the optimization of reaction conditions. rsc.org This synergy enables the rapid evaluation of a wide array of catalysts, solvents, and temperatures, facilitating the discovery of optimal synthetic routes for novel this compound analogs.

Table 1: Comparison of Batch vs. Flow Chemistry for Thiazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Challenging | Straightforward |

| Safety | Potential for thermal runaway | Enhanced safety, better heat exchange |

| Process Control | Limited | Precise control over parameters |

| Reproducibility | Variable | High |

Application of Machine Learning and AI in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and synthesis of new chemical entities. jetir.org In the context of this compound, these computational tools can be employed to predict the biological activities of novel derivatives, thereby guiding synthetic efforts towards compounds with higher potential. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models, generated through machine learning algorithms, have been used to predict the anticancer activity of thiazole derivatives. nih.gov

Exploration of Sustainable and Biocatalytic Synthetic Routes

In line with the principles of green chemistry, there is a growing interest in developing sustainable synthetic methods for thiazole derivatives. This includes the use of eco-friendly biocatalysts, which can offer high selectivity and operate under mild reaction conditions. mdpi.com Recent research has demonstrated the use of recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst for the synthesis of novel thiazoles, achieving high yields with the aid of ultrasonic irradiation. mdpi.comresearchgate.net